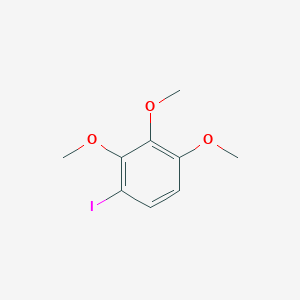

1-Iodo-2,3,4-trimethoxybenzene

描述

准备方法

化学反应分析

依托啡盐酸盐会发生各种化学反应,包括:

氧化: 这种反应可以改变依托啡分子上的官能团,可能会改变其药理性质。

还原: 还原反应可用于改变依托啡结构中的双键。

这些反应中常用的试剂包括强氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

依托啡盐酸盐在科学研究中有多种应用:

化学: 它被用作阿片受体结合和活性的研究中的参考化合物。

生物学: 研究人员使用依托啡盐酸盐来研究阿片类药物对各种生物系统的影响。

医学: 由于其极高的效力,它没有用于人类医学,但依托啡盐酸盐在兽医学中对于固定大型动物很有价值.

工业: 该化合物用于开发新的止痛药和其他药物.

作用机制

依托啡盐酸盐通过与中枢神经系统中的阿片受体结合发挥作用。 它是μ、δ和κ阿片受体的激动剂,这些受体参与疼痛调节和其他生理过程 。 依托啡盐酸盐与这些受体的结合会导致强烈的镇痛作用,以及镇静和固定 .

相似化合物的比较

依托啡盐酸盐与其它的阿片类药物相比,由于其极高的效力而具有独特性。类似的化合物包括:

吗啡: 一种天然存在的阿片类药物,效力明显低于依托啡盐酸盐。

芬太尼: 一种合成阿片类药物,效力很高,但仍然低于依托啡盐酸盐。

卡芬太尼: 另一种高度有效的合成阿片类药物,在兽医学中使用类似.

生物活性

1-Iodo-2,3,4-trimethoxybenzene, a halogenated derivative of trimethoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to combretastatin analogs, which are known for their antitumor properties. This article delves into the synthesis, biological activities, and therapeutic potentials of this compound, supported by various studies and findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions of trimethoxybenzene derivatives. The compound can be synthesized through electrophilic aromatic substitution methods or via coupling reactions with arylboronic acids in the presence of catalysts like palladium .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines including MDA-MB 231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR-32 (neuroblastoma). The IC50 values for these cell lines ranged from approximately 8.39 µM to 23.94 µM .

- Comparatively, doxorubicin, a standard chemotherapy drug, demonstrated lower IC50 values (0.89 µM for MDA-MB 231 and 1.68 µM for HeLa), indicating that while this compound is less potent than doxorubicin, it still possesses noteworthy cytotoxicity against cancer cells .

- Mechanism of Action :

Other Biological Activities

-

Antitubulin Activity :

- Research indicates that modifications in the structure of trimethoxybenzene derivatives can significantly affect their antitubulin activity. For instance, compounds derived from this compound were tested against bovine brain tubulin and exhibited varying levels of activity depending on their substituents .

-

Leishmanicidal Activity :

- Some studies have also investigated the leishmanicidal properties of related compounds derived from iodo-trimethoxybenzenes against Leishmania braziliensis. While specific data on this compound was limited, related compounds showed promising results with IC50 values significantly lower than that of amphotericin B .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB 231 | 9.85–23.94 | |

| This compound | HeLa | 8.39–11.70 | |

| Doxorubicin | MDA-MB 231 | 0.89 | |

| Doxorubicin | HeLa | 1.68 | |

| Amphotericin B | Leishmania | 22 |

Case Studies

Several case studies highlight the potential applications of iodo-substituted trimethoxybenzenes in cancer therapy:

- Study on Antitumor Efficacy : A study evaluated the efficacy of various combretastatin analogs in inhibiting tumor growth in xenograft models. Results indicated that compounds similar to this compound showed reduced tumor sizes compared to controls .

- Mechanistic Insights : Another investigation focused on the interaction between these compounds and tubulin proteins using molecular docking studies. The binding affinities were comparable to known inhibitors like combretastatin A-4 .

属性

IUPAC Name |

1-iodo-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXXRZXCIPZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948096 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-37-8 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC84517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。